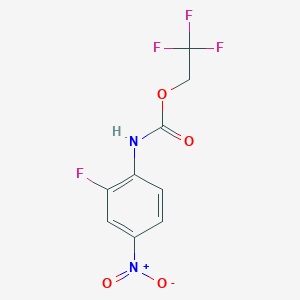
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate is an organic compound classified as a carbamate ester due to the presence of the -O-C(=O)-NH- functional group. This compound is primarily studied in the context of micellar catalysis and its impact on the basic hydrolysis of carbamates.
Métodos De Preparación
The synthesis of 2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanol with 2-fluoro-4-nitrophenyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or fluoro groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate has several scientific research applications:
Chemistry: It is used in studies related to micellar catalysis and hydrolysis of carbamates.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s metabolic stability and affects its biological activities, such as drug absorption and distribution . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparación Con Compuestos Similares
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethylamine: Used in the determination of ibuprofen residues.
2,2,2-Trifluoroethylbenzene: A compound with similar trifluoroethyl groups but different applications.
The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s chemical and biological properties.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBJDHXROTZIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


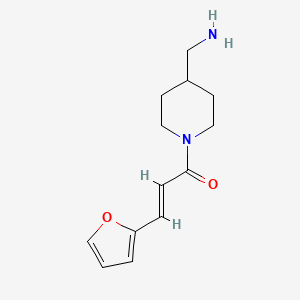


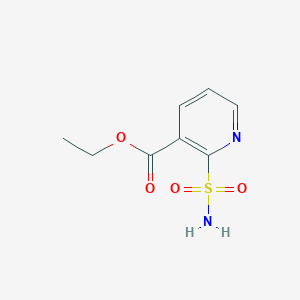
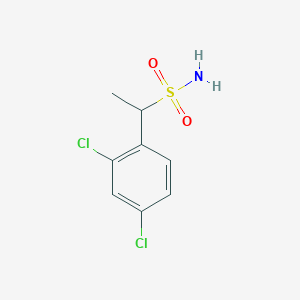
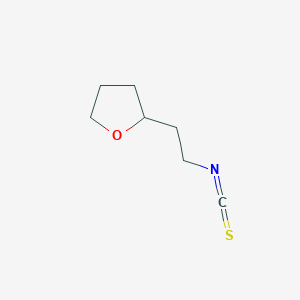
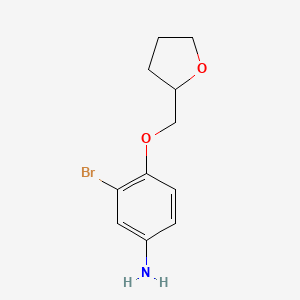
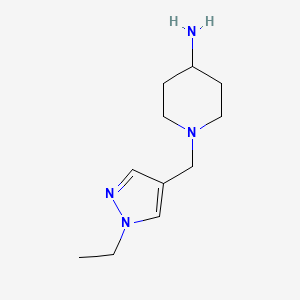
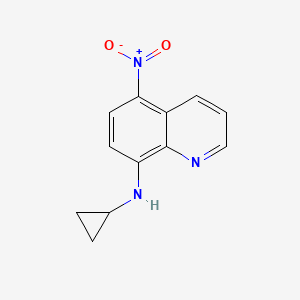
![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)
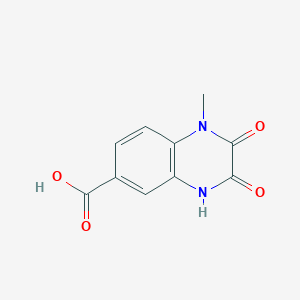
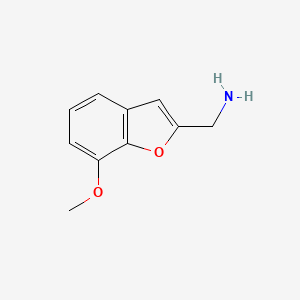
![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
